molecular formula C9H16NO5- B1199149 D-pantothenic acid CAS No. 20938-62-9

D-pantothenic acid

Cat. No. B1199149
CAS RN: 20938-62-9
M. Wt: 218.23 g/mol
InChI Key: GHOKWGTUZJEAQD-ZETCQYMHSA-M
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Description

(R)-pantothenate is a pantothenate that is the conjugate base of (R)-pantothenic acid, obtained by deprotonation of the carboxy group. It has a role as a plant metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of a (R)-pantothenic acid.

Scientific Research Applications

Microbial Production Enhancements

D-pantothenic acid (D-PA) has seen significant advancements in microbial production. Researchers have developed strategies to enhance D-PA production in Escherichia coli through genetic modification and fermentation process optimization, leading to increased yields and productivity, thus offering potential for industrial applications (Zou et al., 2021). Similar efforts have been made using Corynebacterium glutamicum, resulting in highly active pantothenate synthetase and improved D-PA productivity (Tigu et al., 2018).

Role in Myelin Homeostasis

D-PA, also known as vitamin B5, plays a key role in myelin homeostasis in the brain. Research shows it localizes in myelinated structures, suggesting its involvement in supporting myelin synthesis, and may warrant further investigation in neurodegenerative diseases (Ismail et al., 2019).

Analytical Determination in Products

D-PA is also a subject of analytical study. Techniques like differential pulse voltammetry have been used for its determination in cosmetic and pharmaceutical preparations, highlighting its widespread application and the need for efficient detection methods (Wang & Tseng, 2001).

Influence on Gut Microbiome and Immunity

D-PA's role extends to influencing the gut microbiome and immune system. A study suggests that vitamin D deficiency, leading to a lack of D-PA, may cause a "pro-inflammatory" state associated with diseases like atherosclerosis and autoimmunity (Gominak, 2016).

Potential as Antimicrobial Drug Target

Its precursor role in coenzyme A biosynthesis makes D-PA a potential antimicrobial drug target. Studies have explored how pantothenic acid and its analogues can inhibit the growth of various microorganisms, validating its utilization as a novel antimicrobial drug target (Spry et al., 2008).

Molecular Properties and Interactions

The molecular properties of D-PA, particularly its interactions with calcium ions, have been studied, revealing insights into its essential role in various biological functions (Corinti et al., 2021).

Effects on Hair Follicle Growth

D-PA is found to promote dermal papilla cell proliferation in hair follicles, potentially offering therapeutic avenues for conditions like alopecia (Wang et al., 2020).

Future Prospects in Microbial Production

The future prospects of microbial production of D-PA are promising, with ongoing research focusing on developing economical and environmentally friendly biological fermentation methods (Zhao et al., 2022).

properties

CAS RN

20938-62-9

Product Name

D-pantothenic acid

Molecular Formula

C9H16NO5-

Molecular Weight

218.23 g/mol

IUPAC Name

3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate

InChI

InChI=1S/C9H17NO5/c1-9(2,5-11)7(14)8(15)10-4-3-6(12)13/h7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13)/p-1/t7-/m0/s1

InChI Key

GHOKWGTUZJEAQD-ZETCQYMHSA-M

Isomeric SMILES

CC(C)(CO)[C@H](C(=O)NCCC(=O)[O-])O

SMILES

CC(C)(CO)C(C(=O)NCCC(=O)[O-])O

Canonical SMILES

CC(C)(CO)C(C(=O)NCCC(=O)[O-])O

Other CAS RN

137-08-6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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